molecular formula C13H15N3O B3022502 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 851882-57-0

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B3022502
M. Wt: 229.28 g/mol
InChI Key: PGICGJBHAYXFKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives with potent anti-proliferative activities involves an efficient method that yielded compounds with significant inhibitory activities against PI3Kδ . Another approach includes the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were screened for antibacterial activity and showed moderate to significant activity . Additionally, novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles were synthesized in one step from amidoxime and evaluated for antifungal activities .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were confirmed by single crystal X-ray diffraction studies, and DFT calculations were carried out to identify reactive sites . Similarly, the structures of synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were elucidated by modern spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization steps. For instance, the cyclization of O-benzoyl-β-piperidinopropionamidoximes formed 5-phenyl-3-(β-piperidino)ethyl-1,2,4-oxadiazoles upon heating in specific conditions . Another example is the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines to yield various 3-[5-(substitutedmethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. Polymorphism studies of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones revealed different intermolecular interactions and crystal organizations, which are important for understanding the material properties of these compounds . Additionally, the antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings was found to be strong, indicating the influence of the molecular structure on biological activity . Lastly, the anticonvulsant activity of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives was evaluated in vivo, with some compounds showing potent activity without neurotoxicity .

Scientific Research Applications

Antibacterial Properties

Compounds containing 1,3,4-oxadiazole, like the one , have been extensively studied for their biological activities. A study conducted by Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of oxadiazole derivatives in developing new antibacterial agents (Khalid et al., 2016).

Antifungal Agents

J. Sangshetti and D. Shinde (2011) synthesized a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles that exhibited promising in vitro antifungal activities. This study indicates the utility of such compounds in the development of new antifungal medications (Sangshetti & Shinde, 2011).

Anticancer Activity

The study of phenyl‐1,2,4‐oxadiazole derivatives, including those similar to the compound , has shown potential in treating cancer. Xudong Cao et al. (2019) identified a compound with excellent affinity for the σ1 receptor and potential in treating neuropathic pain, which can be a complication in cancer treatment (Cao et al., 2019).

Antimicrobial Activity

Studies have also shown that derivatives of 1,2,4-oxadiazole, like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, possess significant antimicrobial properties. K. Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings that exhibited strong antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2016).

Tubulin Inhibition for Cancer Treatment

M. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This study opens new avenues for cancer therapy research using oxadiazole derivatives (Krasavin et al., 2014).

properties

IUPAC Name

3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGICGJBHAYXFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Liu, G Xia, X Liu, J Xie, J Shen - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C18H23N3O3, crystallized with two independent molecules (A and B) in the asymmetric unit. The phenyl ring and the 1,2,4-oxadiazole ring are inclined to one …
Number of citations: 12 scripts.iucr.org
G Xia, X You, L Liu, H Liu, J Wang, Y Shi, P Li… - European Journal of …, 2013 - Elsevier
The potential roles of 11β-HSD1 inhibitors in metabolic syndrome, T2D and obesity were well established and currently several classes of 11β-HSD1 inhibitors have been developed as …
Number of citations: 22 www.sciencedirect.com

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